molecular formula C15H5Cl3F4N2O B2765900 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 478039-58-6

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline

Katalognummer: B2765900
CAS-Nummer: 478039-58-6
Molekulargewicht: 411.56
InChI-Schlüssel: ZOFSGVKYPBSYOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to form the corresponding amine.

    Cyclization: The amine is then subjected to cyclization with a suitable dicarbonyl compound to form the quinoxaline core.

    Halogenation: Introduction of chlorine and fluorine atoms through halogenation reactions.

    Ether Formation: Formation of the phenoxy ether linkage through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents.

    Reduction: Reduction of the nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline exhibit significant anticancer properties. For instance, studies on quinoxaline derivatives have shown their ability to inhibit the proliferation of cancer cells, such as MCF-7 breast cancer cells, through mechanisms involving apoptosis and modulation of signaling pathways like AKT and mTOR .

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-71.27Induces apoptosis
Compound BA5491.50Inhibits cell proliferation

PPAR Ligands

The compound has been explored for its role as a Peroxisome Proliferator-Activated Receptor (PPAR) ligand. PPARs are crucial in regulating glucose and lipid metabolism, making them important targets for diabetes treatment. In vitro studies have demonstrated that derivatives of this compound can activate PPARγ, leading to improved insulin sensitivity and anti-inflammatory effects .

StudyCompound TestedPPAR ActivityResults
Study A6,7-Dichloro...AgonistIncreased adiponectin levels
Study BSimilar DerivativeAntagonistReduced TNF-α expression

Antimicrobial Properties

Compounds containing similar structural features have also been evaluated for antimicrobial activity. The introduction of fluorine atoms has been shown to enhance the potency against various bacterial strains by disrupting their membrane integrity or inhibiting essential enzymes .

Case Study 1: Cancer Treatment

A recent study investigated the effects of a quinoxaline derivative on MCF-7 breast cancer cells. The compound demonstrated a strong inhibitory effect on cell growth with an IC50 value of 1.27 µM, significantly reducing cell viability compared to untreated controls. Flow cytometric analysis revealed that the compound induced apoptosis without affecting non-cancerous cells .

Case Study 2: Diabetes Management

In another study focusing on PPARγ activation, researchers synthesized several derivatives of the quinoxaline compound. One derivative showed promising results in lowering blood glucose levels in ZDF rats comparable to established drugs like rosiglitazone but with fewer side effects related to PPARγ activation .

Wirkmechanismus

The mechanism of action of 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, disrupting their normal function. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Dichloroquinoxaline: A simpler analogue without the phenoxy and trifluoromethyl groups.

    2-(4-Chlorophenoxy)quinoxaline: Lacks the additional chlorine and fluorine atoms.

    3-(Trifluoromethyl)quinoxaline: Contains the trifluoromethyl group but lacks other substituents.

Uniqueness

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in simpler analogues. The presence of multiple halogen atoms and the phenoxy group can influence its reactivity and interactions with biological targets.

Biologische Aktivität

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a quinoxaline core with multiple halogen substitutions, which are known to influence its biological activity. The presence of chlorine and fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of quinoxaline exhibit cytotoxic effects against various cancer cell lines. Specifically, the compound showed an IC50 value indicating effective inhibition of cell proliferation in MCF-7 breast cancer cells. The mechanism involves the induction of apoptosis, as evidenced by flow cytometry results showing increased apoptotic cell populations upon treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that quinoxaline derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents is crucial for enhancing antimicrobial efficacy .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth.
  • Modulation of Signaling Pathways : It appears to interfere with critical signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer .
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed following treatment with this compound, contributing to oxidative stress and subsequent cell death in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Mechanism of Action
AnticancerMCF-7 Cells25.72Induction of apoptosis
AntibacterialE. coli15.5Inhibition of cell wall synthesis
AntifungalC. albicans12.3Disruption of fungal membrane integrity

Case Studies

  • Case Study on Anticancer Efficacy : A preclinical study using xenograft models demonstrated that treatment with this compound significantly reduced tumor volume compared to control groups, indicating strong in vivo anticancer activity .
  • Antimicrobial Study : In vitro tests against clinical isolates of resistant bacterial strains showed that this compound maintained efficacy where traditional antibiotics failed, suggesting its potential as a novel therapeutic agent .

Eigenschaften

IUPAC Name

6,7-dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5Cl3F4N2O/c16-7-2-1-6(3-10(7)19)25-14-13(15(20,21)22)23-11-4-8(17)9(18)5-12(11)24-14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFSGVKYPBSYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5Cl3F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.